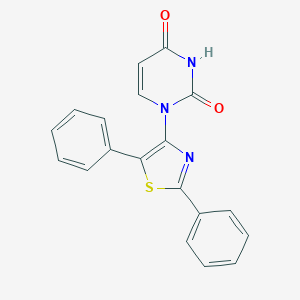

1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

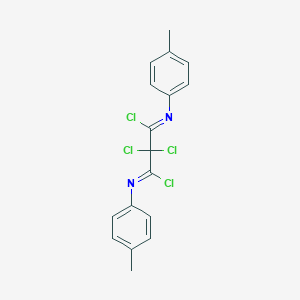

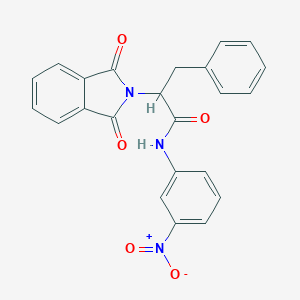

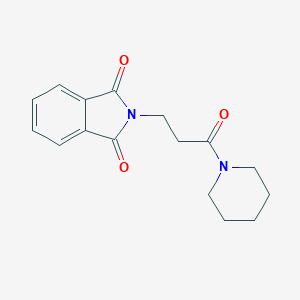

“1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” is a compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Synthesis Analysis

The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

Molecular Structure Analysis

The molecular structure of “1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” can be studied using various techniques. The compound can undergo various reactions due to the presence of the thiadiazole and pyrimidine moieties .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR, 1H-NMR, and 13C-NMR spectra can provide information about the functional groups and the environments of hydrogen and carbon atoms in the molecule .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Thiazole derivatives, including compounds like 1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione, have been extensively studied for their antimicrobial properties . These compounds have shown efficacy against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or protein synthesis inhibition.

Antitumor and Cytotoxic Activity

Research has indicated that thiazole derivatives can exhibit significant antitumor and cytotoxic activities . They are capable of inducing apoptosis in cancer cells and may interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. This makes them valuable for the development of novel chemotherapeutic agents.

Agricultural Applications

In agriculture, thiazole compounds are utilized for their fungicidal and bactericidal properties . They can protect crops from various diseases, enhancing yield and reducing crop loss. Their role in plant protection makes them an integral part of modern agricultural practices.

Material Science

Thiazole derivatives are also explored in material science for their potential use in organic semiconductors and as components in functional dyes . Their unique electronic properties can be harnessed in the design of new materials with specific optical and electrical characteristics.

Environmental Science

In environmental science, thiazole-based compounds are used in the development of sensors and indicators due to their reactivity and color-changing properties upon interaction with specific substances . They can be employed in monitoring environmental pollutants and in the assessment of water and soil quality.

Biochemistry and Analytical Chemistry

In biochemistry, these compounds are part of assays for measuring cell viability and enzyme activity . They are used in MTT assays, where the reduction of the compound correlates with metabolic activity, serving as an indicator of cell health and proliferation.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to induce their effects . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The substituents at position-2 and -4 may alter these orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may induce various molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-(2,5-diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-15-11-12-22(19(24)20-15)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUXDSNFRRGFGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B381983.png)

![1-[3-[(2-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B381984.png)

![Ethyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B381986.png)

![4-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B381988.png)

![Ethyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B381989.png)

![4-{4-Nitrophenyl}-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazole](/img/structure/B381994.png)

![N-[bis(4-iodoanilino)-(4-iodophenyl)imino-lambda5-phosphanyl]-4-iodoaniline](/img/structure/B381999.png)

![2-(Dimethylamino)ethyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382002.png)